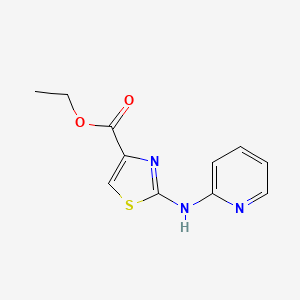

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate

Descripción general

Descripción

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound features a thiazole ring, which is known for its diverse biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Conditions

| Reagent | Condition | Yield |

|---|---|---|

| EDCI | Room temperature | High |

| DCC | Slightly elevated temp | Moderate |

Biological Activities

The compound has been investigated for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

Research has shown that derivatives of ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 0.57 µM against HL-60 leukemia cells, indicating strong potency compared to non-cancerous cell lines . The mechanism of action involves inducing apoptosis and disrupting mitochondrial membrane potential in cancer cells .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HL-60 | 0.57 | High |

| MCF-7 | 5.0 | Moderate |

| NCI-H460 | <1.0 | High |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. In vitro studies indicate that it possesses notable antibacterial properties, potentially serving as a lead compound for developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives in preclinical settings:

Study on Antitumor Activity

A systematic investigation into novel pyridine-thiazole hybrids demonstrated significant antiproliferative effects across multiple tumor types, including breast and lung cancers. The study highlighted the ability of these compounds to induce mitotic catastrophe and apoptosis in treated cells .

Study on Antimicrobial Effects

Research conducted on various derivatives showed promising results against resistant strains of bacteria, suggesting that modifications to the thiazole structure could enhance antimicrobial activity .

Mecanismo De Acción

The mechanism of action of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparación Con Compuestos Similares

Similar Compounds

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate lies in its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable target for further research and development .

Actividad Biológica

Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial , anticancer , anti-inflammatory , and antioxidant properties, among others . The structural features of thiazoles contribute significantly to their pharmacological profiles.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This interaction underlies its potential as an antimicrobial agent.

Biochemical Pathways

The compound influences several biochemical pathways, leading to various cellular responses. For instance, it may induce apoptosis in cancer cells through mitochondrial membrane depolarization, a key factor in programmed cell death . Additionally, it can modulate the activity of certain signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Bacillus subtilis and Aspergillus niger, showcasing its potential as an antibacterial and antifungal agent .

| Microbial Strain | Activity Level |

|---|---|

| Bacillus subtilis | Significant |

| Aspergillus niger | Moderate |

| Escherichia coli | Low |

Anticancer Properties

The anticancer activity of this compound has been evaluated in several studies. For example, compounds derived from this compound exhibited IC50 values as low as 0.57 µM against HL-60 human promyelocytic leukemia cells, indicating potent cytotoxic effects . The selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

| Cell Line | IC50 Value (µM) |

|---|---|

| HL-60 (Leukemia) | 0.57 |

| Normal Human Cells | >50 |

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that preincubation with Fluzaparib reduced the cytotoxic effects of thiazole derivatives on tumor cells, indicating a potential mechanism involving DNA repair pathways .

- Morphological Changes : Treatment with thiazole derivatives induced significant morphological changes in treated cancer cells, such as multinucleated giant cells and nuclear fragmentation, which are indicative of mitotic catastrophe and apoptosis .

Conclusion and Future Directions

This compound shows promise as a multi-functional compound with significant antimicrobial and anticancer activities. Its mechanisms of action involve complex interactions with biological targets that warrant further investigation. Future research should focus on optimizing its structure for enhanced efficacy and exploring its therapeutic potential in clinical settings.

Propiedades

IUPAC Name |

ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-2-16-10(15)8-7-17-11(13-8)14-9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOWWJZAOEGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.